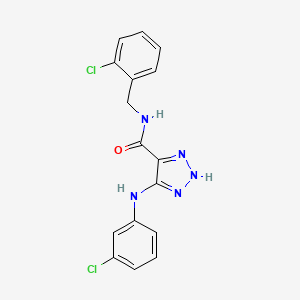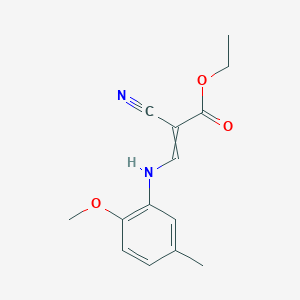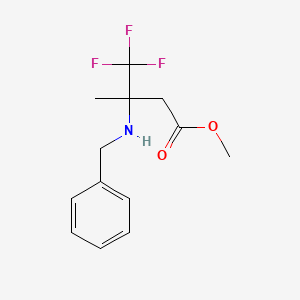![molecular formula C22H43NO6 B14096558 N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide](/img/structure/B14096558.png)
N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside: is a carbohydrate derivative known for its surfactant properties. It is a glycoside formed by the linkage of a tetradecyl group to 2-acetamido-2-deoxy-D-glucose. This compound is often used in biochemical and pharmaceutical research due to its ability to interact with biological membranes and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with tetradecanol. The reaction is usually catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process involves:
Activation of the sugar: The hydroxyl groups of 2-acetamido-2-deoxy-D-glucose are protected using acetyl groups.
Glycosylation: The protected sugar is reacted with tetradecanol in the presence of a catalyst such as trifluoromethanesulfonic acid.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
Industrial production of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
High-performance liquid chromatography (HPLC): For purification and quality control.
化学反応の分析
Types of Reactions
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tosyl chloride for the formation of tosylates, which can then be substituted with nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted glycosides.
科学的研究の応用
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and emulsifiers.
作用機序
The mechanism of action of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with biological membranes. The tetradecyl group inserts into the lipid bilayer, while the glucopyranoside moiety interacts with membrane proteins. This dual interaction can alter membrane fluidity and protein function, making it useful in various biochemical assays.
類似化合物との比較
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: A precursor in the synthesis of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside.
N-Acetyl-D-glucosamine: Another carbohydrate derivative with similar biochemical properties.
2-Acetamido-2-deoxy-D-glucopyranosyl azide: Used in click chemistry for the synthesis of glycosylated compounds.
Uniqueness
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its long hydrophobic chain, which imparts surfactant properties. This makes it particularly useful in studies involving membrane proteins and drug delivery systems, where other similar compounds may not be as effective.
特性
分子式 |
C22H43NO6 |
|---|---|
分子量 |
417.6 g/mol |
IUPAC名 |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C22H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-28-22-19(23-17(2)25)21(27)20(26)18(16-24)29-22/h18-22,24,26-27H,3-16H2,1-2H3,(H,23,25) |
InChIキー |
JLPZXNCGJDELHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octahydrofuro[3,4-f][1,4]oxazepine](/img/structure/B14096476.png)
![7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14096480.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096481.png)
![5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one](/img/structure/B14096487.png)

![3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096495.png)

![3-[(2-Phenoxyethyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14096511.png)
![Methyl 4-[2-(3-methoxypropyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14096513.png)


![Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14096527.png)

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14096532.png)
